molecular formula C12H16N2O4 B14855056 3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine CAS No. 1243284-24-3

3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine

Katalognummer: B14855056
CAS-Nummer: 1243284-24-3
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: MVNBEBFICHYCTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with tert-butoxy and cyclopropoxy substituents.

Vorbereitungsmethoden

The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to other functional groups.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitro compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The tert-butoxy and cyclopropoxy groups can also influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the substituents on the pyridine ring. The unique arrangement of substituents in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1243284-24-3

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-10-6-9(17-8-4-5-8)7-13-11(10)14(15)16/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

MVNBEBFICHYCTH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.